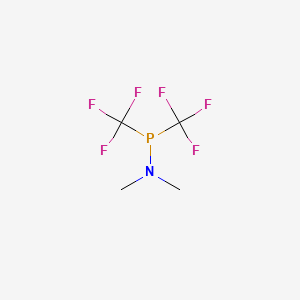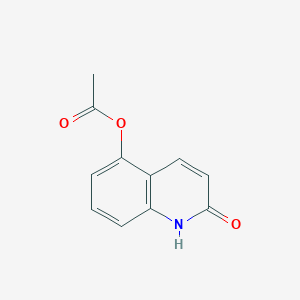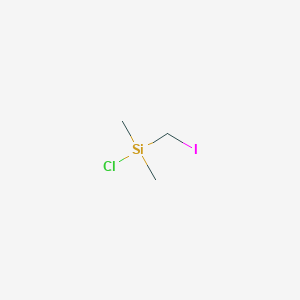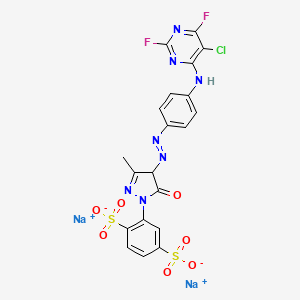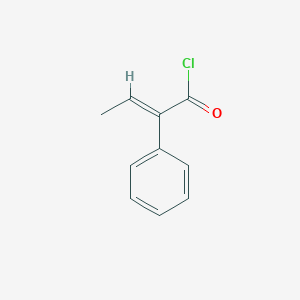
(E)-2-phenylbut-2-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-phenylbut-2-enoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a phenyl group attached to a butenoyl chloride moiety. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
(E)-2-phenylbut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of (E)-2-phenylbut-2-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride with the release of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
(E)-2-phenylbut-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine, alcohol, or thiol, to form amides, esters, or thioesters, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Although less common, oxidation reactions can convert the acyl chloride to other functional groups, such as carboxylic acids or ketones, under specific conditions.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) formed during the reaction.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), under inert atmosphere conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic acyl substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic Acids and Ketones: Formed through oxidation reactions.
科学研究应用
(E)-2-phenylbut-2-enoyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, which can alter their properties and functions.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
作用机制
The mechanism of action of (E)-2-phenylbut-2-enoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds through nucleophilic acyl substitution. This reactivity is attributed to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .
相似化合物的比较
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the butenoyl moiety.
Cinnamoyl Chloride: Contains a phenyl group attached to an acyl chloride, similar to (E)-2-phenylbut-2-enoyl chloride, but with a different carbon chain length.
Acetyl Chloride: A simpler acyl chloride with a methyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its specific structure, which combines a phenyl group with a butenoyl chloride moiety. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications.
属性
分子式 |
C10H9ClO |
|---|---|
分子量 |
180.63 g/mol |
IUPAC 名称 |
(E)-2-phenylbut-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+ |
InChI 键 |
GCXIMGKVNVQRNR-XNWCZRBMSA-N |
手性 SMILES |
C/C=C(\C1=CC=CC=C1)/C(=O)Cl |
规范 SMILES |
CC=C(C1=CC=CC=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)
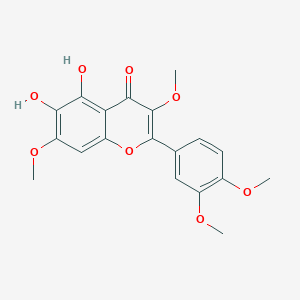
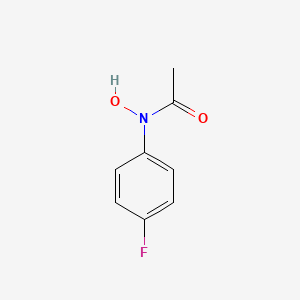
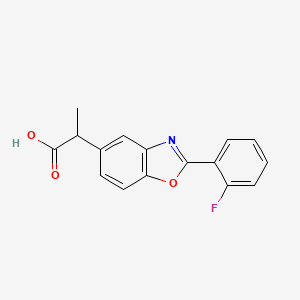
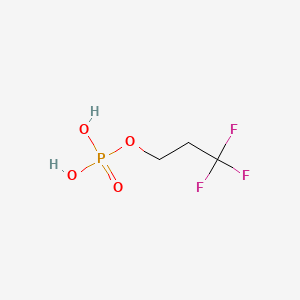
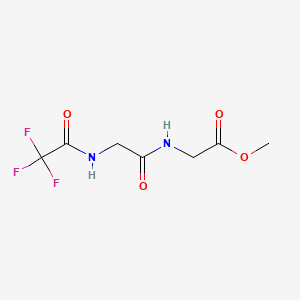
![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
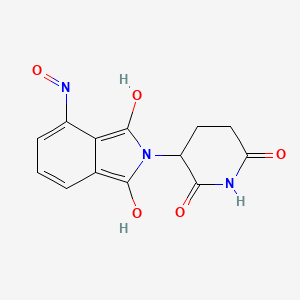
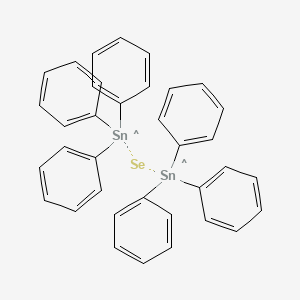
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
